molecular formula C28H26N2O4 B12307783 N-Fmoc-N,1-dimethyl-L-tryptophan

N-Fmoc-N,1-dimethyl-L-tryptophan

Cat. No.: B12307783
M. Wt: 454.5 g/mol
InChI Key: SLOCNJPRAJRJLJ-UHFFFAOYSA-N
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Description

N-Fmoc-N,1-dimethyl-L-tryptophan is a derivative of the amino acid tryptophan, where the indole nitrogen and the alpha-amino group are protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N,1-dimethyl-L-tryptophan typically involves the protection of the tryptophan molecule. One common method is to first protect the alpha-amino group with the Fmoc group. This can be achieved by reacting tryptophan with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production of this compound in an industrial setting .

Mechanism of Action

The mechanism of action of N-Fmoc-N,1-dimethyl-L-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The indole ring of tryptophan can participate in various interactions, such as hydrogen bonding and π-π stacking, which are important for the stability and function of peptides and proteins .

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid

InChI

InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32)

InChI Key

SLOCNJPRAJRJLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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